molecular formula C17H15N3O3 B6529255 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide CAS No. 904645-51-8

3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B6529255
CAS No.: 904645-51-8
M. Wt: 309.32 g/mol
InChI Key: TVMDFPIUMRDPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a synthetic small molecule featuring a benzamide core substituted with a 3-methoxy group and a 1,3,4-oxadiazole ring bearing a 5-methyl substituent. This compound belongs to a class of 1,3,4-oxadiazole derivatives, which are widely explored in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer effects . The 1,3,4-oxadiazole moiety enhances metabolic stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-19-20-17(23-11)12-6-8-14(9-7-12)18-16(21)13-4-3-5-15(10-13)22-2/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMDFPIUMRDPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Nitrobenzohydrazide

Methyl 4-nitrobenzoate (20 g, 102 mmol) is treated with hydrazine hydrate (15 mL, 308 mmol) in ethanol (100 mL) under reflux for 6 hours. The precipitate is filtered and recrystallized from ethanol to yield 4-nitrobenzohydrazide as a pale-yellow solid (18.2 g, 91%).

Analytical Data :

  • Melting Point : 178–180°C.

  • IR (KBr) : 3250 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O).

Cyclization to 4-(5-Methyl-1,3,4-Oxadiazol-2-yl)Nitrobenzene

4-Nitrobenzohydrazide (15 g, 76 mmol) is refluxed with triethyl orthoacetate (50 mL) for 24 hours. Excess reagent is removed under reduced pressure, and the residue is washed with cold ethanol. Recrystallization from ethanol affords 4-(5-methyl-1,3,4-oxadiazol-2-yl)nitrobenzene as brown crystals (12.1 g, 78%).

Analytical Data :

  • Melting Point : 155–157°C.

  • ¹H NMR (CDCl₃) : δ 2.65 (s, 3H, CH₃), 8.25 (d, J = 8.7 Hz, 2H, Ar–H), 8.45 (d, J = 8.7 Hz, 2H, Ar–H).

Reduction to 4-(5-Methyl-1,3,4-Oxadiazol-2-yl)Aniline

The nitro intermediate (10 g, 44.6 mmol) is dissolved in dimethylformamide (DMF, 50 mL) and treated with stannous chloride dihydrate (40.3 g, 179 mmol) at room temperature for 18 hours. Ice-cold water (200 mL) is added to precipitate the product, which is filtered and dried to yield 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline as a yellow solid (7.2 g, 82%).

Analytical Data :

  • Melting Point : 188–190°C.

  • IR (KBr) : 3360 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N).

Acylation with 3-Methoxybenzoyl Chloride

The aniline intermediate is acylated with 3-methoxybenzoyl chloride to introduce the benzamide group. This step employs a Schotten-Baumann reaction under alkaline conditions.

Synthesis of 3-Methoxybenzoyl Chloride

3-Methoxybenzoic acid (10 g, 60 mmol) is refluxed with thionyl chloride (20 mL) for 2 hours. Excess thionyl chloride is removed under vacuum to yield 3-methoxybenzoyl chloride as a colorless liquid (9.8 g, 89%).

Coupling Reaction

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (5 g, 25.5 mmol) is dissolved in dry dioxane (50 mL) and treated with triethylamine (7.1 mL, 51 mmol) and 3-methoxybenzoyl chloride (4.9 g, 28.1 mmol) at room temperature for 24 hours. The mixture is washed with 5% NaOH and 2M HCl, followed by recrystallization from ethanol to afford the title compound as a white solid (6.8 g, 75%).

Analytical Data :

  • Melting Point : 214–216°C.

  • ¹H NMR (DMSO-d₆) : δ 2.63 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.12–8.21 (m, 8H, Ar–H), 10.45 (s, 1H, NH).

  • IR (KBr) : 1660 cm⁻¹ (C=O), 1530 cm⁻¹ (C=N).

Optimization and Alternative Methodologies

Microwave-Assisted Cyclization

Alternative protocols using microwave irradiation reduce reaction times significantly. For instance, cyclization of hydrazides with triethyl orthoacetate under microwave irradiation (700 W, 5 minutes) achieves comparable yields (80–85%) to conventional reflux.

Catalytic Reduction Using Hydrogenation

Palladium-on-carbon (Pd/C, 10% w/w) in ethanol under hydrogen atmosphere (1 atm) reduces the nitro intermediate to aniline in 2 hours with 90% yield, offering a greener alternative to stannous chloride.

Characterization and Quality Control

Table 1: Summary of Synthetic Steps and Yields

StepReactionReagents/ConditionsYield (%)
1.1Hydrazide formationHydrazine hydrate, ethanol91
1.2Oxadiazole cyclizationTriethyl orthoacetate, reflux78
1.3Nitro reductionSnCl₂·2H₂O, DMF82
2.2Acylation3-Methoxybenzoyl chloride75

Table 2: Spectral Data for Key Intermediates

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline2.63 (s, CH₃), 6.75–7.90 (m, Ar–H)3360 (N–H), 1605 (C=N)
3-Methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide3.85 (s, OCH₃), 7.12–8.21 (m, Ar–H)1660 (C=O), 1530 (C=N)

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation : Competing formation of 1,2,4-oxadiazoles is minimized by using anhydrous conditions and stoichiometric control.

  • Purification of Nitro Intermediates : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts arising from incomplete cyclization.

  • Acylation Efficiency : Excess acyl chloride (1.1 equiv) and prolonged reaction times (24–48 hours) ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The oxadiazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 3-hydroxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide.

  • Reduction: Formation of a reduced oxadiazole derivative.

  • Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurodegenerative Disease Treatment

One of the most promising applications of 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is in the treatment of neurodegenerative diseases. Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazol-2-yl moiety are effective in targeting tauopathies, which include Alzheimer's disease and progressive supranuclear palsy (PSP) . These conditions are characterized by the aggregation of tau proteins leading to neurofibrillary tangles that disrupt neuronal function.

A notable study demonstrated that derivatives of this compound could inhibit tau oligomerization, thereby potentially slowing down the progression of tau-related neurodegeneration . The ability to penetrate the blood-brain barrier further enhances its therapeutic potential.

2. Antitumor Activity

Another area of investigation is the antitumor activity of compounds similar to 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Studies and Research Findings

StudyFocusFindings
Nelson et al. (2012)TauopathiesIdentified a correlation between tau aggregates and disease severity in Alzheimer’s patients, suggesting a target for treatment with oxadiazole derivatives .
Recent In Vitro StudyAntitumor ActivityDemonstrated that oxadiazole-containing compounds inhibited tumor cell growth by inducing apoptosis .
Clinical TrialsTau-mediated DisordersOngoing trials assess the efficacy of oxadiazole derivatives in slowing cognitive decline in Alzheimer's patients .

Mechanism of Action

The mechanism by which 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Benzamide Substituent Oxadiazole Substituent Biological Activity Physicochemical Properties
Target Compound 3-Methoxy 5-Methyl Data not reported Moderate lipophilicity
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide (54) 4-Fluoro 5-Cyclohexyl Ca²⁺/calmodulin inhibition (IC₅₀: ~1 µM) HPLC RT: 12.732 min, 95.5% purity
LMM5 4-Sulfamoyl 5-(4-Methoxyphenyl)methyl Antifungal (C. albicans, MIC: 50 µg/mL) Solubility in DMSO/Pluronic F-127
Flusulfinam 2-Fluoro, 3-(propylsulfinyl) 5-Methyl Herbicidal activity MW: 379.33, Density: 1.51 g/cm³
N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-237) 4-Trifluoromethoxy 5-(3-Fluorophenyl) Antibacterial (Neisseria gonorrhoeae) Synthesized via amide coupling
Key Observations:

Substituent Effects on Activity :

  • Benzamide Substituents : Electron-withdrawing groups (e.g., fluoro, trifluoromethoxy) enhance target binding in antibacterial and enzyme-inhibiting compounds . The 3-methoxy group in the target compound may improve membrane permeability due to moderate lipophilicity.
  • Oxadiazole Substituents : Bulky groups (e.g., cyclohexyl in Compound 54) improve enzyme inhibition by occupying hydrophobic pockets, while smaller groups (e.g., methyl) enhance metabolic stability .

Antifungal vs. Antibacterial Activity :

  • LMM5 and LMM11 (5-arylalkyl-substituted oxadiazoles) exhibit antifungal activity via thioredoxin reductase inhibition , whereas HSGN-237 targets bacterial pathogens through undefined mechanisms .

Physicochemical Properties :

  • HPLC retention times (e.g., Compound 54: 12.7 min) correlate with hydrophobicity, suggesting the target compound’s 3-methoxy group may offer balanced solubility .
  • Flusulfinam’s high density (1.51 g/cm³) reflects its electronegative substituents (fluoro, sulfinyl), which are absent in the target compound .

Mechanistic Insights from Docking Studies

  • Compound 6a (5-ethylthio-oxadiazole) binds to human carbonic anhydrase II (hCA II) via hydrophobic interactions with Val-121 and Thr-199, while the ethylthio group occupies a hydrophobic cleft . The target compound’s 5-methyl group may engage in similar interactions but with reduced steric hindrance.
  • LMM5 ’s 4-methoxyphenylmethyl group on the oxadiazole likely enhances antifungal activity by interacting with hydrophobic regions of thioredoxin reductase .

Biological Activity

3-Methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a compound that has garnered attention due to its potential pharmacological properties. This article delves into its biological activity, exploring various studies and findings related to its efficacy against different biological targets.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C18H15N5O
  • CAS Number : 148672-13-3

This compound features a methoxy group and an oxadiazole ring, which are known to contribute to diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide have been investigated in several studies.

Anticancer Activity

A notable study highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, compounds similar to 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These derivatives showed IC50 values ranging from 0.12 to 2.78 µM, indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays revealed that the compound activates apoptotic pathways through increased expression of p53 and caspase-3 cleavage in MCF-7 cells . This suggests that the compound may interfere with cellular signaling pathways critical for cancer cell survival.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-Methyl-N-(4-methoxyphenyl)-1,3,4-thiadiazolamine Thiadiazole instead of oxadiazoleAntimicrobial
N-Acetylpyrrole Simple pyrrole derivativeLimited biological activity
N-[4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-y]acetamide Contains both oxadiazole and pyrrole ringsNotable biological activities

The presence of both the oxadiazole and methoxy groups enhances the biological efficacy of 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide compared to its analogs.

Case Studies and Experimental Findings

In one case study evaluating the effects of similar oxadiazole derivatives on leukemia cell lines (CEM-C7 and U937), compounds were found to induce apoptosis in a dose-dependent manner. The study reported IC50 values much lower than those of traditional chemotherapeutics .

Another study focused on the synthesis of novel oxadiazole derivatives reported that certain modifications led to enhanced selectivity and potency against specific cancer types. These findings underscore the importance of structural variations in optimizing therapeutic efficacy .

Q & A

Q. Basic

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry : ESI-MS or APCI-MS verifies molecular weight (e.g., [M+H]+ at m/z 350–400) .
  • Chromatography : HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity, with retention times ~12–13 minutes .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes and improves yields (e.g., 97% vs. 35% for traditional reflux) .
  • Catalyst screening : Use coupling agents like EDCI/HOBt for efficient amide bond formation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Workup protocols : Precipitation/crystallization in ethanol or ethyl acetate removes unreacted starting materials .

What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Q. Advanced

  • X-ray crystallography : SHELXL refinement (e.g., using SHELX-2018) provides unambiguous bond-length/angle data .
  • 2D NMR : COSY and HSQC resolve overlapping proton signals (e.g., distinguishing oxadiazole vs. benzamide protons) .
  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .

What biological activities have been reported for this compound and its analogues?

Q. Basic

  • Anticancer activity : IC₅₀ values <10 µM against breast (MCF-7) and colon (HCT-116) cancer cells via tubulin inhibition .
  • Enzyme inhibition : Potent inhibition of carbonic anhydrase II (Ki = 8.2 nM) and Ca²⁺/calmodulin-dependent pathways .
  • Anti-inflammatory : COX-2 selectivity (SI >50) in analogues with sulfonamide substituents .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Q. Advanced

  • Substituent variation :
    • Oxadiazole ring : Methyl groups at C5 enhance metabolic stability (e.g., 5-methyl vs. 5-ethyl derivatives) .
    • Benzamide moiety : Methoxy groups at C3 improve solubility; halogen substitution (Cl, Br) increases cytotoxicity .
  • Bioisosteric replacement : Replace oxadiazole with thiadiazole to modulate target selectivity .

What in silico methods are applicable for predicting the interaction of this compound with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., hCA II; PDB: 5NY3) .
  • Pharmacophore modeling : Identify critical H-bond acceptors (oxadiazole N) and hydrophobic regions (benzamide ring) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

What are the critical parameters to monitor during the synthesis to ensure reproducibility?

Q. Basic

  • Reaction temperature : Maintain 80–100°C during cyclization to avoid side products .
  • Reagent stoichiometry : 1:1 molar ratio of hydrazide to acyl chloride prevents incomplete coupling .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted intermediates .

How can researchers address low solubility issues in biological assays for this compound?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives for aqueous solubility .
  • Salt formation : Hydrochloride salts improve solubility in physiological buffers .

What experimental approaches are used to confirm the mechanism of action of this compound in anticancer studies?

Q. Advanced

  • In vitro assays :
    • MTT assay : Quantify cytotoxicity (IC₅₀) across cancer cell lines .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
  • Target validation :
    • Western blotting : Measure tubulin polymerization or caspase-3 activation .
    • Enzyme kinetics : Determine IC₅₀ for target enzymes (e.g., calmodulin) using fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.